N-Allyl-1,10-phenanthrolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-1,10-phenanthrolin-5-amine is an organic compound with the molecular formula C15H13N3. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. The addition of an allyl group to the 1,10-phenanthrolin-5-amine structure enhances its chemical properties, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-1,10-phenanthrolin-5-amine typically involves the nucleophilic substitution reaction of 1,10-phenanthrolin-5-amine with an allyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-Allyl-1,10-phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Allyl-1,10-phenanthrolin-5-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of N-Allyl-1,10-phenanthrolin-5-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can chelate metal ions in enzymes, altering their activity and affecting metabolic pathways . Additionally, its fluorescent properties make it useful in imaging and detection applications.
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthrolin-5-amine: The parent compound without the allyl group.
5-Nitro-1,10-phenanthroline: A derivative with a nitro group, known for its antimicrobial properties.
N-(1,10-Phenanthrolin-5-yl)acridine-9-carboxamide: A compound with an acridine moiety, used in DNA interaction studies.
Uniqueness: N-Allyl-1,10-phenanthrolin-5-amine stands out due to the presence of the allyl group, which enhances its reactivity and allows for the formation of unique complexes with metal ions. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic properties.
Eigenschaften
Molekularformel |
C15H13N3 |
---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-prop-2-enyl-1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/C15H13N3/c1-2-7-16-13-10-11-5-3-8-17-14(11)15-12(13)6-4-9-18-15/h2-6,8-10,16H,1,7H2 |
InChI-Schlüssel |
ZVXMOGINAOEZFC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.